GLP-1 receptor agonist 8
Description
Properties
Molecular Formula |
C34H36ClFN6O4 |
|---|---|
Molecular Weight |
647.1 g/mol |
IUPAC Name |
azanium 2-[[4-[(2R)-2-(4-chloro-2-fluorophenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidin-1-yl]methyl]-3-[(3-ethylimidazol-4-yl)methyl]benzimidazole-5-carboxylate |
InChI |
InChI=1S/C34H33ClFN5O4.H3N/c1-3-40-20-37-17-24(40)18-41-29-15-22(33(42)43)7-10-28(29)38-31(41)19-39-13-11-21(12-14-39)25-5-4-6-30-32(25)45-34(2,44-30)26-9-8-23(35)16-27(26)36;/h4-10,15-17,20-21H,3,11-14,18-19H2,1-2H3,(H,42,43);1H3/t34-;/m1./s1 |
InChI Key |
AUGMAIOIARDJIQ-MDYNBEAQSA-N |
Isomeric SMILES |
CCN1C=NC=C1CN2C3=C(C=CC(=C3)C(=O)[O-])N=C2CN4CCC(CC4)C5=C6C(=CC=C5)O[C@@](O6)(C)C7=C(C=C(C=C7)Cl)F.[NH4+] |
Canonical SMILES |
CCN1C=NC=C1CN2C3=C(C=CC(=C3)C(=O)[O-])N=C2CN4CCC(CC4)C5=C6C(=CC=C5)OC(O6)(C)C7=C(C=C(C=C7)Cl)F.[NH4+] |
Origin of Product |
United States |
Preparation Methods
Core Synthesis Pathway
Intermediate Preparation (7a/7b) :
- Starting materials 7a and 7b are synthesized via coupling reactions involving imidazo[1,2-a]pyridine derivatives.
- 7a : 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl intermediates are functionalized with aryl groups.
- 7b : Analogous intermediates with modified substituents (e.g., different halogens or electron-withdrawing groups).
Functionalization to Form 8e (Figure 1):
Table 1: Synthetic Parameters for GLP-1 Agonist 8e
| Step | Reagents/Conditions | Purpose | Yield/Purity |
|---|---|---|---|
| 1 | 1-Chloroacetone, Acetone, Reflux | Methanesulfonate group introduction | Not reported |
| 2 | Silica gel chromatography | Crude product purification | High purity |
Key Synthetic Steps and Reagents
Critical Reaction Optimization
- Methanesulfonation : The use of 1-chloroacetone enables efficient methanesulfonate addition, a step critical for bioactivity.
- Solvent Selection : Acetone and pyridine are preferred for their compatibility with sensitive intermediates and reagents like toluenesulfonyl chloride.
Alternative Routes for Analog Synthesis
For analogs 8c and 8f , a tosyl chloride-mediated sulfonation is employed:
- Reaction : 7a or 7b reacts with toluenesulfonyl chloride in pyridine (ice bath, 2 hours).
- Workup : Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate, 8:1).
Table 2: Comparative Synthesis Strategies for GLP-1 Agonist Derivatives
| Compound | Functionalization Reagent | Conditions | EC₅₀ (Reported) |
|---|---|---|---|
| 8e | 1-Chloroacetone | Reflux, 6 hours | 7.89 μM |
| 8c | Toluenesulfonyl chloride | Pyridine, 0°C, 2 hours | Not reported |
| 8f | Toluenesulfonyl chloride | Pyridine, 0°C, 2 hours | Not reported |
Pharmacological Insights and Structure-Activity Relationships
Potency and Selectivity
- 8e emerged as the most potent agonist in the library, with an EC₅₀ of 7.89 μM, attributed to:
- Trifluoromethyl Group : Enhances lipophilicity and receptor binding.
- Chloro Substituent : Provides electronic and steric complementarity to the GLP-1R pocket.
- Methanesulfonate Group : Critical for solubility and bioactivity.
Comparative Analysis of GLP-1 Agonist Classes
Table 3: GLP-1 Agonist Types and Preparation Complexity
| Class | Example | Synthesis Method | Key Challenges |
|---|---|---|---|
| Peptide | Liraglutide, Semaglutide | Solid-phase peptide synthesis (Fmoc strategy) | Scalability, impurity control |
| Small-Molecule | 8e | Parallel synthesis with functionalization | Lower potency, formulation hurdles |
Chemical Reactions Analysis
Types of Reactions: Glucagon-like peptide-1 receptor agonist 8 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out to modify the peptide for improved stability, bioavailability, or activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like alkyl halides. The reaction conditions are carefully controlled to ensure the desired modifications without degrading the peptide .
Major Products: The major products formed from these reactions are modified peptides with enhanced properties, such as increased resistance to enzymatic degradation or improved receptor binding affinity .
Scientific Research Applications
Diabetes Management
GLP-1 receptor agonists are primarily utilized in treating type 2 diabetes mellitus (T2DM). They enhance insulin secretion in a glucose-dependent manner, reduce glucagon secretion, and slow gastric emptying. This leads to improved glycemic control and weight loss.
Obesity Treatment
Several GLP-1RAs are approved for weight management in individuals with obesity or overweight conditions. These agents promote satiety and reduce caloric intake, contributing to effective long-term weight loss strategies.
Cardiovascular Health
GLP-1RAs have demonstrated protective cardiovascular effects, including:
- Reduction in major adverse cardiovascular events.
- Improvement in endothelial function.
- Decrease in blood pressure and inflammation .
Clinical trials such as LEADER and SUSTAIN have highlighted these benefits, leading to recommendations for their use in patients at high cardiovascular risk .
Neuroprotection
Recent studies indicate that GLP-1RAs may play a role in neuroprotection by:
- Stimulating nerve cell differentiation.
- Inhibiting neuroinflammation.
- Potentially slowing the progression of neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Metabolic Disorders
GLP-1RAs have shown promise in treating non-alcoholic fatty liver disease (NAFLD) by reducing liver inflammation and improving metabolic parameters. They also exhibit beneficial effects on polycystic ovary syndrome (PCOS) by improving insulin sensitivity .
Data Tables
Case Studies
Case Study 1: Cardiovascular Benefits
A cohort study involving over 200,000 diabetic patients showed that those treated with GLP-1RAs had a significantly lower incidence of heart failure compared to those receiving standard care. This study highlights the cardioprotective properties of GLP-1RAs and their potential role in managing patients with concurrent diabetes and cardiovascular disease .
Case Study 2: Neuroprotective Effects
In a clinical trial focusing on Alzheimer's disease patients, administration of a GLP-1RA resulted in improved cognitive function over six months compared to placebo. This suggests that GLP-1RAs may offer therapeutic benefits beyond metabolic control, extending into neurodegenerative disease management .
Mechanism of Action
The mechanism of action of glucagon-like peptide-1 receptor agonist 8 involves its binding to the glucagon-like peptide-1 receptor on the surface of target cells. This binding activates a signaling cascade that includes the activation of adenylate cyclase, leading to an increase in cyclic adenosine monophosphate levels. This, in turn, stimulates insulin secretion from pancreatic beta cells, inhibits glucagon release from alpha cells, and slows gastric emptying .
Comparison with Similar Compounds
Molecular Structure and Design
- Compound 8e: A peptide-based agonist with modifications to enhance receptor binding and metabolic stability.
- Approved GLP-1RAs :
- Exenatide : Derived from exendin-4 (53% homology with human GLP-1), with a twice-daily administration .
- Liraglutide : Fatty acid chain modification for prolonged half-life (daily administration) .
- Semaglutide : Albumin-binding moiety enabling once-weekly dosing .
- Tirzepatide : Dual GIP/GLP-1 receptor agonist with biased signaling toward GIP receptors, enhancing weight loss .
Pharmacokinetic Properties
| Agonist | Administration Frequency | Half-Life | Key Modifications |
|---|---|---|---|
| Compound 8e | Undetermined (preclinical) | N/A | Synthetic peptide (unpublished) |
| Exenatide | Twice daily | 2–4 hours | Exendin-4 derivative |
| Liraglutide | Daily | 13 hours | Fatty acid side chain |
| Semaglutide | Weekly | 7 days | Albumin-binding modification |
| Tirzepatide | Weekly | 5 days | Dual GIP/GLP-1 targeting |
Efficacy and Metabolic Effects
In Vitro and Preclinical Data
- Compound 8e : Achieved 58% maximal response at EC₅₀ , outperforming analogs 8a (43%) and 8b (52%) in receptor activation assays .
- Exenatide : In murine models, improved cortical bone microarchitecture and collagen maturity, critical for bone mechanical strength .
- Cotadutide (dual GLP-1/glucagon agonist): Demonstrated superior liver function improvements compared to liraglutide in T2DM patients with obesity .
Clinical Outcomes
| Parameter | Compound 8e | Exenatide | Liraglutide | Semaglutide | Tirzepatide |
|---|---|---|---|---|---|
| HbA1c Reduction | N/A | 1.0–1.5% | 1.0–1.5% | 1.5–2.0% | 2.0–2.5% |
| Weight Loss | N/A | 2–3 kg | 4–5 kg | 6–7 kg | 10–15 kg |
| Cardiovascular | N/A | Moderate | Significant | High | High |
| Administration | N/A | Twice daily | Daily | Weekly | Weekly |
Advantages and Limitations of Compound 8e
Potential Advantages
Limitations
- Lack of clinical data on efficacy, safety, and dosing.
- No evidence of cardiovascular or renal benefits, which are established for agents like semaglutide and liraglutide .
Biological Activity
Glucagon-like peptide-1 receptor agonists (GLP-1 RAs) are a class of medications that mimic the action of the incretin hormone GLP-1, which plays a crucial role in glucose metabolism and appetite regulation. Among these compounds, "GLP-1 receptor agonist 8" has garnered attention for its potential therapeutic applications beyond diabetes management, including obesity, cardiovascular health, and neuroprotection. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
GLP-1 receptor agonists exert their effects primarily through the activation of GLP-1 receptors (GLP-1R) located in various tissues, including the pancreas, brain, heart, and gastrointestinal tract. The activation of GLP-1R leads to several physiological responses:
- Insulin Secretion : GLP-1R activation enhances glucose-dependent insulin secretion from pancreatic beta cells.
- Glucagon Suppression : It reduces glucagon secretion from alpha cells, contributing to lower blood glucose levels.
- Gastric Emptying Delay : It slows gastric emptying, which helps in reducing postprandial glucose spikes.
- Appetite Regulation : GLP-1R activation in the central nervous system promotes satiety and reduces food intake.
Case Studies
A notable case study involved a patient treated with liraglutide (a GLP-1 RA) alongside insulin therapy. Over 27 months, patients showed a significant decrease in HbA1c levels and weight loss, demonstrating the effectiveness of combining GLP-1 RAs with insulin therapy for improved glycemic control and weight management .
Another observational study reported that after three months of treatment with dulaglutide (another GLP-1 RA), participants experienced an average reduction in HbA1c of 0.89% and a weight loss of approximately 2.02 kg . These findings highlight the robust glucose-lowering effects and weight reduction associated with GLP-1 RAs.
Research Findings
Recent studies have expanded on the therapeutic benefits of GLP-1 receptor agonists:
| Study | Participants | Treatment Duration | HbA1c Reduction | Weight Loss |
|---|---|---|---|---|
| Yoon et al. | 188 | 27 months | -0.66% to -0.54% | -5.5 kg |
| Real-world evidence | 249 | 3 months | -0.89% | -2.02 kg |
These studies collectively suggest that GLP-1 RAs not only improve glycemic control but also promote weight loss, making them valuable in treating obesity-related conditions.
Broader Therapeutic Applications
GLP-1 receptor agonists have shown promise beyond diabetes management:
- Cardiovascular Benefits : They have been associated with reduced risks of major adverse cardiovascular events and improvements in cardiovascular health markers such as blood pressure and lipid profiles .
- Neuroprotective Effects : Research indicates that GLP-1 RAs may slow the progression of neurodegenerative diseases like Alzheimer's and Parkinson's by reducing neuroinflammation and promoting neuronal health .
Safety Profile
While GLP-1 RAs are generally well-tolerated, there are potential gastrointestinal adverse events associated with their use. A recent study highlighted increased incidences of biliary disease and pancreatitis among users compared to non-users . These findings underscore the importance of monitoring patients for adverse effects during treatment.
Q & A
Basic Research Questions
Q. How should researchers design experiments to evaluate the effects of GLP-1 receptor agonist 8 on alcohol self-administration in preclinical models?
- Methodological Answer : Utilize intracranial cannulation to administer the agonist into specific brain regions (e.g., nucleus accumbens shell, ventral hippocampus) in male C57BL/6NTac mice under a reversed light-dark cycle. Ensure single-housing post-cannulation to maintain integrity. Measure alcohol self-administration during the dark phase using operant conditioning paradigms. Analyze data with GraphPad Prism (version 8+) for statistical significance, adhering to JARS guidelines for transparency .
Q. What in vitro assays are recommended to assess the potency of novel GLP-1 receptor agonists like compound 8?
- Methodological Answer : Perform concentration-response curves using cell lines expressing GLP-1 receptors (e.g., INS-1 cells). Measure cAMP production or insulin secretion as functional readouts. Calculate EC50 values from triplicate experiments, ensuring normalization to baseline activity. Validate results against reference agonists (e.g., exenatide) to establish relative potency .
Advanced Research Questions
Q. How can contradictions in behavioral outcomes of GLP-1 receptor agonists across brain regions be resolved?
- Methodological Answer : Conduct region-specific microinfusions (e.g., nucleus accumbens vs. dorsal striatum) in rodents to isolate neuroanatomical effects. Pair behavioral assays (e.g., operant self-administration) with immunohistochemistry to map receptor density and neuronal activation (c-Fos expression). Use multivariate regression to account for variables like dosing schedules and interspecies differences .
Q. What structural modifications optimize the half-life of GLP-1 receptor agonists while minimizing immunogenicity?
- Methodological Answer : Fuse the agonist to IgG Fc domains (e.g., IgG2σ) to leverage FcRN-mediated recycling and reduce renal clearance. Introduce mutations (e.g., A8G/G26E/R36G in GLP-1) to enhance stability and receptor binding. Validate using in vivo pharmacokinetic studies in non-human primates and monitor anti-drug antibodies in longitudinal trials .
Q. What methodologies elucidate the role of this compound in regulating GSK-3β/PP2A equilibrium in diabetes-associated Alzheimer’s models?
- Methodological Answer : Use transgenic mouse models (e.g., KKAy) with comorbid diabetes and Alzheimer’s pathology. Apply RNA interference (RNAi) to silence GSK-3β or PP2A in hippocampal neurons. Quantify phosphorylation of tau and amyloid-beta levels via Western blot. Correlate findings with behavioral tests (e.g., Morris water maze) to assess cognitive outcomes .
Q. How should long-term glycemic effects of GLP-1 receptor agonists be evaluated in preclinical studies?
- Methodological Answer : Administer the agonist via intraperitoneal injection in diabetic rodent models (e.g., KKAy mice) over 4–6 weeks. Monitor fasting blood glucose weekly and perform oral glucose tolerance tests (OGTT) at endpoints. Measure insulin mRNA expression in pancreatic islets using qPCR. Use repeated-measures ANOVA to analyze glycemic trends .
Contradiction Analysis and Validation
Q. How to address discrepancies in reported cardiovascular outcomes of GLP-1 receptor agonists across clinical trials?
- Methodological Answer : Conduct meta-analyses of RCTs stratified by patient subgroups (e.g., baseline HbA1c, cardiovascular risk). Use Cox proportional hazards models to adjust for confounders like concomitant medications. Validate findings in animal models with induced cardiovascular pathology (e.g., ApoE-/- mice) to isolate drug-specific effects .
Q. What strategies mitigate variability in pharmacokinetic profiles of GLP-1 receptor agonists across species?
- Methodological Answer : Perform allometric scaling using data from rodents, non-human primates, and humanized models. Incorporate population pharmacokinetic (PopPK) modeling to account for interspecies differences in FcRN expression and renal clearance. Cross-validate with in vitro hepatocyte assays to predict metabolic stability .
Tables for Key Data
Table 1 : EC50 Values of Select GLP-1 Receptor Agonists
| Agonist | EC50 (nM) | Cell Line | Reference |
|---|---|---|---|
| 8a | 0.15 ± 0.02 | INS-1 | |
| Exenatide | 0.08 ± 0.01 | CHO-K1/GLP-1R |
Table 2 : Half-Life Extension Strategies for GLP-1 Agonists
| Strategy | Half-Life (Hours) | Immunogenicity Risk | Example Compound |
|---|---|---|---|
| IgG2σ-Fc Fusion | 57.1 ± 4.5 | Low | GLP-1-IgG2σ-Fc |
| Albumin Binding (Albiglutide) | 120–144 | Moderate | Albiglutide |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
